Dazopride fumarate

Description

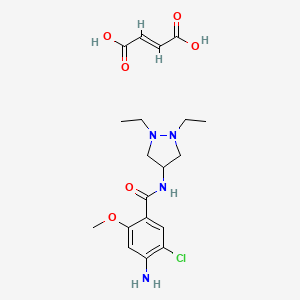

Structure

3D Structure of Parent

Properties

CAS No. |

81957-25-7 |

|---|---|

Molecular Formula |

C19H27ClN4O6 |

Molecular Weight |

442.9 g/mol |

IUPAC Name |

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C15H23ClN4O2.C4H4O4/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3;5-3(6)1-2-4(7)8/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

IGGKTAIAQUIFKQ-WLHGVMLRSA-N |

SMILES |

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

81957-25-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxybenzamide dazopride dazopride fumarate |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Dazopride Fumarate

Serotonin (B10506) Receptor Modulatory Activity

Dazopride (B1662759) exhibits modulatory activity at specific serotonin receptor subtypes, acting as an antagonist at one receptor and an agonist at another. ncats.iomedkoo.com

5-Hydroxytryptamine-3 (5-HT3) Receptor Antagonism

Dazopride functions as an antagonist at the 5-HT3 receptor. ncats.ioncats.iomedkoo.comnih.gov This action is considered a key component of its pharmacological profile, particularly in its effects on gastrointestinal motility and emesis. nih.gov Studies involving isolated vagal nerve preparations from rabbits have shown that dazopride acts as a 5-hydroxytryptamine M-receptor antagonist, which is synonymous with 5-HT3 receptors. nih.gov The antagonism of 5-HT3 receptors is believed to be essential for the antiemetic effects observed with dazopride. nih.gov

5-Hydroxytryptamine-4 (5-HT4) Receptor Agonism

In addition to its 5-HT3 receptor antagonism, dazopride also acts as an agonist at the 5-HT4 receptor. ncats.iomedkoo.comnih.gov Agonism at 5-HT4 receptors is associated with prokinetic effects in the gastrointestinal tract, promoting peristalsis and increasing gastric emptying. nih.govtargetmol.com This dual activity at both 5-HT3 and 5-HT4 receptors contributes to dazopride's effects on gastrointestinal function. nih.gov

Differentiation from Dopaminergic System Interactions

Studies have sought to differentiate dazopride's pharmacological profile from that of other substituted benzamides, such as metoclopramide (B1676508), particularly concerning interactions with the dopaminergic system.

Absence of Significant Dopamine (B1211576) Receptor Antagonism

Unlike some related compounds, dazopride has shown little or no significant action in behavioral tests indicative of dopamine receptor antagonism in rats. nih.gov This suggests a lack of significant interaction with dopamine receptors. ncats.ionih.gov The absence of significant dopamine receptor antagonism is a notable distinction from drugs like metoclopramide, which is known to have dopamine receptor blocking effects and can produce extrapyramidal side effects. nih.govnih.gov

Post-Receptor Signaling Mechanisms and Intracellular Pathways

While the primary mechanisms of action for dazopride are understood to involve direct modulation of 5-HT3 and 5-HT4 receptors, detailed information specifically on the post-receptor signaling mechanisms and intracellular pathways activated by dazopride is less extensively documented in the provided search results. Generally, 5-HT receptors, being G protein-coupled receptors (GPCRs), mediate their effects through various intracellular signaling cascades upon ligand binding. biorxiv.orgkegg.jp Activation of 5-HT4 receptors is typically coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels. biorxiv.org Conversely, 5-HT3 receptors are ligand-gated ion channels, and their activation results in rapid depolarization due to the influx of cations, primarily sodium and potassium ions. The downstream effects of these initial events involve complex intracellular pathways that can influence neuronal excitability, neurotransmitter release, and smooth muscle function. While the general signaling of these receptor types is known, specific studies detailing how dazopride's binding to these receptors precisely modulates these pathways at a granular level were not prominently featured in the search results.

Table of Receptor Interactions

| Receptor Subtype | Dazopride Activity |

| 5-HT3 | Antagonist |

| 5-HT4 | Agonist |

| Dopamine | No significant antagonism nih.govnih.gov |

Table of Radioligand Binding Data

| Radioligand | Target Receptor | Dazopride Displacement | Finding |

| [3H]Spiperone | Dopamine D2 | No displacement | Indicates low affinity/lack of binding nih.gov |

Detailed Research Findings Summary:

Research indicates that dazopride's effects, particularly on gastric emptying and emesis, are mediated through its actions on serotonin receptors rather than dopamine receptors. nih.gov Studies comparing dazopride and metoclopramide highlighted that while both could enhance gastric emptying and block emesis, metoclopramide was significantly more potent in antagonizing dopamine agonist-induced emesis and showed activity in behavioral tests for dopamine receptor antagonism, where dazopride did not. nih.gov The lack of [3H]spiperone displacement by dazopride further supports its differentiation from dopamine receptor antagonists. nih.gov

Preclinical Pharmacodynamic Effects and Functional Efficacy Research

Antiemetic Properties in Animal Models

Dazopride (B1662759) fumarate (B1241708) has been investigated for its ability to prevent or reduce vomiting (emesis) in animal models, a crucial aspect of its potential as an antiemetic drug. nih.gov

Dazopride has been shown to exhibit antiemetic effects, including the antagonism of emesis induced by cisplatin (B142131) in ferrets. wikipedia.org The ferret model is a recognized tool for evaluating the efficacy of antiemetic drugs against chemotherapy-induced nausea and vomiting. While the specific quantitative data detailing the dose-response or the percentage of protection against cisplatin-induced emesis in ferrets were not present in the provided snippets, the reported antagonism highlights a significant preclinical finding. wikipedia.org

Information regarding the comparative efficacy of dazopride fumarate against dopamine (B1211576) agonist-induced emesis specifically in marmosets was not found within the provided search results. Studies in this area would typically compare the antiemetic potency of dazopride to other known antiemetic agents against emesis triggered by dopamine receptor agonists in this primate model.

Antagonism of Cisplatin-Induced Emesis in Ferrets

Central Nervous System Research Beyond Gastrointestinal Function

Beyond its primary effects on the gastrointestinal system, preclinical research has also explored other potential effects of dazopride, including those on the central nervous system. It has been reported that dazopride facilitates learning and memory in mice. wikipedia.org This finding suggests that dazopride may have pharmacological activities extending beyond its established gastroprokinetic and antiemetic properties, potentially involving neural pathways associated with cognitive functions. wikipedia.org Detailed data from these learning and memory studies in mice were not available in the provided information.

Facilitation of Learning and Memory in Murine Models

Research indicates that Dazopride has demonstrated an ability to facilitate learning and memory processes in mice. wikipedia.org While specific detailed findings and experimental data from these studies are not extensively available in the provided information, this observation suggests a potential neurocognitive effect of the compound in preclinical models. wikipedia.org Further detailed research would be required to elucidate the mechanisms and extent of this facilitation.

Exploration of Other Neurobehavioral Effects

Beyond its indicated effect on learning and memory facilitation, the exploration of other neurobehavioral effects of Dazopride fumarate in preclinical studies is not detailed within the provided search results. Research has explored its role as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist, mechanisms that can influence various physiological functions, including those related to the gastrointestinal tract and potentially the central nervous system. wikipedia.org However, specific preclinical data on other defined neurobehavioral outcomes are not available in the provided information.

Note on Data Presentation:

Based on the currently available information, detailed quantitative data or specific research findings suitable for constructing interactive data tables for sections 3.3.1 and 3.3.2 are not present. The research indicating the facilitation of learning and memory in murine models is noted, but without the specific experimental parameters, results, and statistical analyses, a data table cannot be generated.

Comparative Preclinical Research and Mechanistic Insights

Comparative Pharmacological Profile of Dazopride (B1662759) Fumarate (B1241708) and Metoclopramide (B1676508)

Dazopride fumarate, a substituted benzamide (B126), shares structural similarities with metoclopramide, another well-established benzamide derivative. Both compounds have been investigated for their effects on the gastrointestinal system and their interactions with key neurotransmitter receptors, particularly those involving serotonin (B10506) (5-HT) and dopamine (B1211576). Preclinical research has highlighted both similarities and notable differences in their pharmacological profiles, which contribute to their distinct functional outcomes.

Similarities in 5-HT3 Receptor Antagonism

Both dazopride and metoclopramide exhibit antagonistic activity at the serotonin 5-HT3 receptor. This shared property is significant as 5-HT3 receptors are known to play a crucial role in the induction of nausea and vomiting, particularly in the chemoreceptor trigger zone (CTZ) and via visceral afferent pathways. wileymicrositebuilder.comderangedphysiology.com By blocking these receptors, both compounds can interfere with serotonergic neurotransmission involved in the emetic reflex. derangedphysiology.com Metoclopramide is described as blocking serotonin receptors in the chemoreceptor trigger zone of the CNS. mims.com Dazopride is also reported to act as a 5-HT3 receptor antagonist. wikipedia.org

Divergent Receptor Affinities and Functional Outcomes (e.g., Dopaminergic Activity)

While sharing 5-HT3 receptor antagonism, dazopride fumarate and metoclopramide demonstrate significant divergence in their affinities for other receptors, notably dopamine D2 receptors. Metoclopramide is characterized by its activity as a dopamine D2 receptor antagonist. wileymicrositebuilder.commims.comnih.gov This antagonism of D2 receptors, both centrally in the CTZ and peripherally in the gastrointestinal tract, contributes to its antiemetic and prokinetic effects. wileymicrositebuilder.com Metoclopramide has been shown to have similar potency at dopamine D2 (240 ± 60 nM) and 5-HT3 (120 ± 30 nM) receptors in brain membranes. nih.gov

In contrast, preclinical data suggests that dazopride exhibits a different receptor binding profile, with a more selective action on 5-HT receptors and less pronounced activity at dopamine D2 receptors compared to metoclopramide. While metoclopramide is described as a dopamine and serotonin receptor antagonist, newer 5-HT3 antagonists generally display high affinity for the 5-HT3 site but are inactive or have much lower affinity at the dopamine D2 receptor. nih.govnih.gov This difference in dopaminergic activity is a key factor differentiating the two compounds and has implications for their respective side effect profiles and therapeutic applications, although safety/adverse effect profiles are outside the scope of this article.

A comparative summary of receptor affinities can be illustrated as follows, based on available data:

| Compound | 5-HT3 Receptor Affinity | Dopamine D2 Receptor Affinity | Other Relevant Activities (e.g., 5-HT4 agonism) |

| Dazopride Fumarate | High Antagonism | Lower/Negligible Activity | 5-HT4 receptor agonist wikipedia.org |

| Metoclopramide | Significant Antagonism | Significant Antagonism nih.gov | 5-HT4 receptor agonism wileymicrositebuilder.com |

Note: Affinity values (e.g., Ki) are ideal for direct comparison but may vary depending on the specific assay conditions and source. The table above provides a qualitative comparison based on the described pharmacological profiles.

Metoclopramide's dual antagonism of D2 and 5-HT3 receptors, along with 5-HT4 receptor agonism, contributes to its multifaceted effects on gastrointestinal motility and emesis. wileymicrositebuilder.com Dazopride is also reported to be a 5-HT4 receptor agonist, which would contribute to prokinetic effects similar to metoclopramide. wikipedia.org However, the difference in D2 receptor antagonism remains a key distinction.

Structure-Activity Relationship (SAR) Studies Informing Receptor Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its binding affinity and functional activity at specific receptors. collaborativedrug.comd-nb.info For benzamide derivatives like dazopride fumarate and metoclopramide, SAR studies have aimed to elucidate the structural features responsible for their interactions with 5-HT3, 5-HT4, and dopamine D2 receptors.

While specific detailed SAR data for dazopride fumarate in comparison to metoclopramide is not extensively available in the provided search results, the general principles of SAR apply. The core benzamide structure provides a scaffold upon which substitutions at various positions influence receptor binding. nih.govnih.gov Differences in the side chains attached to the benzamide core, particularly the nature and position of amino groups and other substituents, are critical determinants of receptor selectivity. youtube.comepo.org

For instance, variations in the substituent at the N-position of the benzamide and the nature of the attached amine group can significantly alter the affinity for dopamine D2 versus serotonin receptors. SAR studies on related compounds have shown that the size, lipophilicity, and electronic properties of these substituents play a crucial role in determining the selectivity profile. youtube.com The distinct side chain present in dazopride fumarate compared to metoclopramide is likely responsible for its observed lower affinity for dopamine D2 receptors.

Implications of Receptor Specificity for Functional Dissociation

The differences in receptor specificity between dazopride fumarate and metoclopramide lead to a functional dissociation in their pharmacological effects. While both compounds can exert antiemetic and prokinetic effects due to their 5-HT3 antagonism and 5-HT4 agonism, the prominent dopamine D2 antagonism of metoclopramide introduces additional pharmacological actions and potential for distinct functional outcomes. wileymicrositebuilder.comderangedphysiology.com

Methodological Approaches in Dazopride Fumarate Investigation

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to examine the direct effects of dazopride (B1662759) fumarate (B1241708) on biological components, such as receptors and isolated tissues.

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are fundamental techniques used to determine the affinity of a compound for specific biological receptors. These assays typically involve incubating a radiolabeled ligand that is known to bind to the receptor with a preparation containing the receptor (such as cell membranes or tissue homogenates) in the presence or absence of the test compound creative-bioarray.comresearchgate.net. Ligand displacement studies, a type of receptor binding assay, measure the ability of an unlabeled compound (like dazopride fumarate) to displace a bound radiolabeled ligand from the receptor, providing information about the test compound's binding affinity researchgate.netcriver.com.

Research involving dazopride fumarate has utilized radioligand binding assays to investigate its interaction with dopamine (B1211576) receptors. One study reported that dazopride fumarate failed to displace [3H]spiperone in radioligand binding assays nih.gov. This finding suggests that dazopride fumarate has little or no significant affinity for the dopamine receptors labeled by [3H]spiperone, which are primarily D2-like receptors.

Isolated Organ Bath Studies (e.g., Guinea-Pig Stomach Strips, Rabbit Vagal Nerve Preparation)

Isolated organ bath studies are in vitro techniques used to assess the functional effects of compounds on isolated tissues or organs while maintaining their physiological activity scribd.comnih.gov. This method allows for the direct measurement of tissue responses, such as muscle contraction or nerve activity, in a controlled environment.

Studies on dazopride fumarate have employed isolated organ bath preparations, including guinea-pig stomach strips and isolated vagal nerve preparations from rabbits nih.gov. In guinea-pig stomach strips, dazopride, a related compound, was shown to enhance field stimulation-induced contractions nih.gov. This indicates a potential prokinetic effect on gastric smooth muscle. In the isolated vagal nerve preparation from the rabbit, both dazopride and metoclopramide (B1676508) were found to act as 5-hydroxytryptamine M-receptor antagonists nih.gov. The 5-hydroxytryptamine M-receptor is now commonly referred to as the 5-HT3 receptor wikipedia.org.

In Vivo Animal Model Systems for Functional Assessment

In vivo studies using animal models are crucial for evaluating the effects of dazopride fumarate within a living system, allowing for the assessment of its effects on complex physiological processes and behaviors.

Gastric Motility Measurements in Rodents

Gastric motility refers to the contractions of the stomach muscles that move food through the digestive tract vin.com. Measuring gastric emptying and motility in rodents is a common in vivo method to evaluate the prokinetic activity of compounds.

Research has demonstrated that dazopride can enhance gastric emptying in guinea-pigs after various routes of administration, including peripheral, intracerebroventricular, and intrahypothalamic injection nih.gov. Dazopride has also been shown to produce significant enhancement of gastric evacuation in a gastric evacuation assay and increase antral motility in conscious dogs medchemexpress.com. Specifically, it produced a dose-related increase in antral motility primarily by increasing the amplitude of antral contractions medchemexpress.com.

Emesis Induction Models in Ferrets and Marmosets

Emesis, or vomiting, is a complex reflex that can be triggered by various stimuli petmd.com. Animal models, particularly in species like ferrets and marmosets, are used to study the antiemetic properties of compounds because these animals exhibit a well-defined emetic response to certain stimuli petmd.comvin.com.

Studies have investigated the ability of dazopride fumarate to antagonize chemically induced emesis in ferrets and marmosets nih.govmedchemexpress.com. Dazopride and metoclopramide were found to be equipotent in antagonizing cisplatin-induced emesis in the ferret nih.gov. However, in antagonizing emesis caused by a dopamine agonist (2-di-n-propylamino-5,6-dihydroxytetralin) in the marmoset, metoclopramide was approximately 200 times more potent than dazopride nih.gov. Dazopride significantly reduced the emetic frequency in these models medchemexpress.com.

Behavioral Phenotyping in Rodents (e.g., Learning Tasks, Dopaminergic Activity Tests)

Behavioral phenotyping in rodents involves a range of tests designed to assess various aspects of behavior, including learning, memory, motor activity, and responses related to neurotransmitter systems like the dopaminergic system nih.govnih.gov. These tests can help elucidate the potential central nervous system effects of a compound.

Studies have compared the behavioral effects of dazopride with those of metoclopramide in rodents, particularly in tests indicative of dopamine receptor antagonism nih.gov. Metoclopramide induced catalepsy, antagonized amphetamine-induced stereotypy and hyperactivity, caused body asymmetry, and antagonized apomorphine-induced climbing and circling behavior in mice nih.gov. In contrast, dazopride showed little or no action in these behavioral tests nih.gov. This lack of effect in tests indicative of dopamine receptor antagonism in rodents, coupled with the failure to displace [3H]spiperone in binding assays, suggests that dazopride's actions are likely independent of dopamine receptor blockade nih.gov. In addition to its gastrointestinal effects, dazopride has been noted to facilitate learning and memory in mice wikipedia.org.

Data Tables

Based on the search results, the following data points regarding the comparative effects of dazopride and metoclopramide in certain models can be presented in interactive tables.

Table 1: Comparative Effects of Dazopride and Metoclopramide in Emesis Models

| Model | Compound | Effect on Emesis | Relative Potency (vs. Metoclopramide) | Citation |

| Cisplatin-induced emesis (ferret) | Dazopride | Antagonized emesis | Equipotent | nih.gov |

| Cisplatin-induced emesis (ferret) | Metoclopramide | Antagonized emesis | - | nih.gov |

| Dopamine agonist-induced emesis (marmoset) | Dazopride | Antagonized emesis | Approximately 200 times less potent | nih.gov |

| Dopamine agonist-induced emesis (marmoset) | Metoclopramide | Antagonized emesis | - | nih.gov |

Table 2: Comparative Effects of Dazopride and Metoclopramide in Behavioral Tests Indicative of Dopamine Receptor Antagonism (Rodents)

| Behavioral Test | Compound | Observed Effect | Citation |

| Catalepsy induction (rat) | Dazopride | Little or no action | nih.gov |

| Catalepsy induction (rat) | Metoclopramide | Induced catalepsy | nih.gov |

| Amphetamine-induced stereotypy antagonism (rat) | Dazopride | Little or no action | nih.gov |

| Amphetamine-induced stereotypy antagonism (rat) | Metoclaproamide | Antagonized stereotypy | nih.gov |

| Amphetamine-induced hyperactivity antagonism (rat) | Dazopride | Little or no action | nih.gov |

| Amphetamine-induced hyperactivity antagonism (rat) | Metoclopramide | Antagonized hyperactivity | nih.gov |

| Body asymmetry (unilateral striatal injection) | Dazopride | Little or no action | nih.gov |

| Body asymmetry (unilateral striatal injection) | Metoclopramide | Caused body asymmetry | nih.gov |

| Apomorphine-induced climbing antagonism (mouse) | Dazopride | Little or no action | nih.gov |

| Apomorphine-induced climbing antagonism (mouse) | Metoclopramide | Antagonized climbing behavior | nih.gov |

| Apomorphine-induced circling antagonism (mouse) | Dazopride | Little or no action | nih.gov |

| Apomorphine-induced circling antagonism (mouse) | Metoclopramide | Antagonized circling behavior | nih.gov |

Detailed Research Findings

Neuropharmacological Administration Techniques (e.g., Peripheral, Intracerebroventricular, and Intrahypothalamic Injections)

Information regarding detailed research findings and data tables specifically on the administration of Dazopride fumarate via peripheral, intracerebroventricular, and intrahypothalamic injections was not found in the consulted sources.

Emerging Research Areas and Future Perspectives for Dazopride Fumarate

Deeper Elucidation of 5-HT4 Receptor-Mediated Signaling Pathways

Research into Dazopride (B1662759) fumarate (B1241708) continues to explore the intricate signaling pathways activated by its agonism of the 5-HT4 receptor. The 5-HT4 receptor is well-established as a G protein-coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylate cyclase. atlasgeneticsoncology.orgmdpi.com This activation results in an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). atlasgeneticsoncology.orgmdpi.com This canonical signaling cascade is a key focus for understanding the cellular mechanisms underlying Dazopride fumarate's effects.

Beyond the primary Gs-mediated pathway, studies indicate that 5-HT4 receptor activation can also trigger G protein-independent signaling routes, including the activation of Src and subsequently extracellular signal-regulated kinases (ERK). atlasgeneticsoncology.orgmdpi.com Investigating how Dazopride fumarate differentially engages these diverse signaling pathways is crucial for a comprehensive understanding of its cellular pharmacology.

Furthermore, activation of 5-HT4 receptors has been linked to the upregulation of brain-derived neurotrophic factor (BDNF) mRNA in brain regions like the hippocampus, an effect mediated through the CREB signaling pathway, which is influenced by cAMP/PKA activation. mdpi.com Future research aims to precisely map how Dazopride fumarate's interaction with the 5-HT4 receptor translates into the modulation of pathways critical for neuronal function and plasticity, such as the CREB/BDNF axis.

Table 1 summarizes the key 5-HT4 receptor signaling pathways relevant to ongoing research into Dazopride fumarate's mechanism of action.

Table 1: Key 5-HT4 Receptor Signaling Pathways Relevant to Dazopride Fumarate

| Pathway Name | Primary Mechanism | Downstream Effects | Potential Relevance to Dazopride Fumarate Research |

| Gs/Adenylate Cyclase/cAMP/PKA | Gs protein coupling activates adenylate cyclase, increasing cAMP. | Activates PKA, phosphorylates various substrates. | Primary signaling route for 5-HT4 agonists like Dazopride fumarate; impacts neuronal function. atlasgeneticsoncology.orgmdpi.com |

| Src/ERK | G protein-independent activation of Src kinase. | Activates ERK kinases. | Alternative pathway potentially modulated by 5-HT4 receptor activation; role in cellular responses. atlasgeneticsoncology.orgmdpi.com |

| CREB/BDNF | Linked to cAMP/PKA pathway activation. | Increased transcription of BDNF and other neurotrophic factors. | Implicated in synaptic plasticity and cognitive effects observed with 5-HT4 agonists. mdpi.com |

Comprehensive Neurobiological Investigation of Cognitive Effects

Preclinical observations indicating that Dazopride can facilitate learning and memory in mice have opened an important area of neurobiological investigation for Dazopride fumarate. wikipedia.org This cognitive effect is hypothesized to be intricately linked to the distribution of 5-HT4 receptors in key brain areas involved in cognitive processing, including the hippocampus and striatum. mdpi.com

Future research endeavors are directed towards a more comprehensive understanding of the neurobiological underpinnings of these cognitive benefits. This includes exploring the impact of Dazopride fumarate's 5-HT4 agonism on synaptic plasticity, a fundamental cellular process for learning and memory formation. The known connection between 5-HT4 receptor activation, the CREB/BDNF pathway, and synaptic plasticity provides a strong foundation for these studies. mdpi.com

Advanced neurobiological techniques are anticipated to play a significant role in this area. Methods such as in vivo imaging, electrophysiology, and detailed behavioral analyses in relevant animal models can help to pinpoint the specific neural circuits and mechanisms through which Dazopride fumarate exerts its cognitive effects. Comparative studies evaluating Dazopride fumarate against other compounds with known cognitive effects could further illuminate its unique neurobiological profile.

Exploration of Novel Research Applications Based on Unique Receptor Profile

Dazopride fumarate's distinct pharmacological profile, combining 5-HT3 receptor antagonism with 5-HT4 receptor agonism, provides a basis for exploring novel research applications, particularly those targeting the central nervous system. wikipedia.org While its initial development focused on gastrointestinal indications, the significant presence of 5-HT4 receptors in brain regions involved in mood, cognition, and motor control suggests potential in other areas. mdpi.com

Research could investigate the utility of Dazopride fumarate in preclinical models of neurobehavioral or neurodegenerative disorders where dysregulation of serotonergic signaling is implicated. googleapis.comgoogle.com The combined action on both 5-HT3 and 5-HT4 receptors might offer a distinct advantage or therapeutic effect compared to modulating these receptors individually.

Exploring Dazopride fumarate in research paradigms relevant to conditions characterized by cognitive impairment or specific neurobehavioral phenotypes could reveal new potential applications for this compound. The focus remains on understanding the fundamental interactions and effects mediated by its unique receptor binding profile in the context of complex neurological systems.

Advanced Preclinical Models for Refined Pharmacological Characterization

Refining the pharmacological characterization of Dazopride fumarate necessitates the application of advanced preclinical models that can provide detailed insights into its activity and potential. In vitro systems, such as cell lines engineered to express specific 5-HT4 receptor isoforms or primary neuronal cultures, are valuable for dissecting receptor binding kinetics, downstream signaling events, and potential functional selectivity of Dazopride fumarate.

In vivo studies utilizing sophisticated animal models are crucial for understanding the compound's effects in a complex biological environment. This includes the use of genetically modified rodent models that mimic aspects of human neurodegenerative diseases, such as models relevant to Alzheimer's disease pathology, to evaluate the potential neuroprotective or cognitive-enhancing effects of Dazopride fumarate in a disease context. google.comnih.gov

Advanced techniques in preclinical research, such as in vivo microdialysis for monitoring neurotransmitter release, optogenetics or chemogenetics for precise manipulation of neural circuits, and advanced behavioral assessments, can provide a more granular understanding of how Dazopride fumarate influences brain function and behavior. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal species are essential for establishing the relationship between systemic exposure and observed pharmacological effects, guiding future research directions. The solid-state properties of Dazopride fumarate, including potential polymorphism, are also important considerations in preclinical characterization due to their influence on factors like solubility and bioavailability, which can impact pharmacological outcomes. google.comgoogle.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.